molecular formula C25H20N6O B2967520 3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891103-53-0

3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Katalognummer: B2967520
CAS-Nummer: 891103-53-0
Molekulargewicht: 420.476
InChI-Schlüssel: LPMDEEDIQBXIJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a triazolopyridazine scaffold substituted with pyridin-2-yl and phenyl groups. Its molecular architecture combines a 3,4-dimethylbenzamide moiety with a fused [1,2,4]triazolo[4,3-b]pyridazine system, which is further functionalized at the 6-position with a pyridin-2-yl group.

Eigenschaften

IUPAC Name

3,4-dimethyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O/c1-16-6-7-19(15-17(16)2)25(32)27-20-10-8-18(9-11-20)21-12-13-23-28-29-24(31(23)30-21)22-5-3-4-14-26-22/h3-15H,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMDEEDIQBXIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate pyridine carboxylic acids under reflux conditions.

    Substitution reactions: The triazolopyridazine intermediate is then subjected to substitution reactions with various reagents to introduce the desired substituents, such as the pyridine ring.

    Coupling reactions: The final step involves coupling the substituted triazolopyridazine with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Analyse Chemischer Reaktionen

3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and pharmacological profiles. Below is a detailed analysis of its closest comparators:

3,4-Dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS: 1019105-21-5)

  • Structural Differences :
    • Substituents : Replaces the triazolopyridazine core with a pyridazine ring bearing a pyrazole group.
    • Electron-Donating Groups : 3,4-Dimethoxybenzamide (vs. 3,4-dimethylbenzamide in the target compound), which may alter electronic properties and solubility.
  • Molecular Weight : 416.4 g/mol (vs. undefined for the target compound, though likely comparable due to similar substituents).
  • Synthetic Route : Likely involves coupling pyridazine intermediates with benzamide derivatives, contrasting with the triazolopyridazine synthesis in the target compound .

2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS: 62337-66-0)

  • Structural Differences: Core Scaffold: Triazolo[4,3-a]pyridinone (vs. triazolo[4,3-b]pyridazine in the target compound). the pyridin-2-yl-phenyl group in the target compound.
  • Pharmacological Implications : Piperazine derivatives often exhibit improved blood-brain barrier penetration, suggesting divergent therapeutic applications compared to the target compound’s benzamide-based design .

Triazine-Pyrrolidine Hybrids

  • Example: N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[(4-dimethylamino-phenyl)hydroxymethyl]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide
  • Structural Differences: Core: Triazine (vs. triazolopyridazine), with multiple dimethylamino and hydroxymethyl substituents. Functional Groups: Pyrrolidine and butylamide moieties (enhancing hydrophilicity) vs. the rigid aromatic systems in the target compound.
  • Synthetic Complexity : Requires multi-step condensation and functionalization, suggesting higher synthetic challenges compared to the target compound’s modular assembly .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) Hypothesized Properties
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3,4-Dimethylbenzamide, Pyridin-2-yl ~430 (estimated) Moderate lipophilicity, kinase inhibition potential
3,4-Dimethoxy Analog Pyridazine 3,4-Dimethoxybenzamide, Pyrazole 416.4 Enhanced solubility due to methoxy groups
Triazolo[4,3-a]pyridinone Triazolo[4,3-a]pyridinone Piperazine-propyl 368.4 (base) CNS-targeting activity, basicity
Triazine-Pyrrolidine Hybrid Triazine Dimethylamino, Pyrrolidine >600 High polarity, multi-target engagement

Research Findings and Implications

  • Electronic Effects : The target compound’s 3,4-dimethylbenzamide group likely confers greater metabolic stability compared to the 3,4-dimethoxy analog’s electron-rich methoxy substituents, which may undergo demethylation .
  • the flexible piperazine-propyl chain in CAS 62337-66-0 .
  • Synthetic Feasibility : Modular synthesis routes (e.g., coupling pre-formed triazolopyridazine intermediates with benzamides) may offer scalability advantages over the multi-step triazine-pyrrolidine hybrids .

Biologische Aktivität

The compound 3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Research indicates that compounds similar to This compound often exhibit their biological activity through inhibition of specific kinases involved in cancer progression and other diseases. The c-Met kinase , a receptor tyrosine kinase implicated in tumor growth and metastasis, is one of the primary targets for this class of compounds.

Anti-Cancer Activity

The compound has shown promising anti-cancer properties in various studies. For example:

  • IC50 Values : In vitro studies have demonstrated that similar triazolo-pyridazine derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One study reported an IC50 value of 0.83 ± 0.07 μM against A549 cells for a closely related derivative .
Cell LineIC50 Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

Kinase Inhibition

The compound's mechanism involves the inhibition of c-Met kinase activity, which is crucial for its anti-tumor effects. The inhibition is often quantified by measuring the IC50 values against c-Met kinase:

  • c-Met Kinase Inhibition : Potent inhibitors typically show IC50 values in the nanomolar range, indicating strong binding affinity and efficacy in disrupting signaling pathways that promote cancer cell proliferation .

Case Study 1: c-Met Inhibition

In a study focusing on the design and synthesis of triazolo derivatives, a related compound demonstrated selective inhibition of c-Met with an IC50 value as low as 48 nM . This highlights the potential of such compounds in targeted cancer therapies.

Case Study 2: Dual Targeting Mechanism

Another study explored derivatives that target both VEGFR2 and c-Met kinases simultaneously. This dual-targeting approach may enhance therapeutic efficacy while reducing side effects associated with non-specific targeting .

Q & A

Q. What synthetic methodologies are recommended for preparing triazolopyridazine derivatives like this compound?

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. For example:

  • ¹H NMR confirms substituent positions on aromatic rings (e.g., pyridine, triazole, benzamide protons).
  • HRMS validates molecular weight and fragmentation patterns .
  • Purity is assessed via HPLC with UV detection (≥95% purity threshold).

Advanced Research Questions

Q. How can solvent and temperature conditions be optimized to improve synthetic yields?

Reaction optimization studies suggest that polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol balances environmental safety and reactivity. Lower temperatures (0–25°C) reduce side reactions during cyclization. For example:

  • Ethanol at 25°C minimizes byproduct formation in NaOCl-mediated reactions .
  • Microwave-assisted synthesis could reduce reaction times but requires validation for thermal stability.

Q. What computational strategies predict the compound’s binding affinity to kinase targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with kinases. Key steps include:

  • Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR).
  • Docking : Align the triazolopyridazine core with the hinge region of the kinase.
  • Free energy calculations : MM-PBSA/GBSA methods estimate binding energy (ΔG) .

Table 2: Hypothetical Kinase Docking Scores

Kinase TargetDocking Score (kcal/mol)Reference Model
JAK2-9.2PDB 6AA3
EGFR-8.7PDB 1M17

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

Structure-Activity Relationship (SAR) studies focus on:

  • Lipophilicity : The 3,4-dimethylbenzamide group enhances membrane permeability (logP ~3.5).
  • Metabolic stability : Pyridinyl substituents reduce CYP450-mediated oxidation .
  • Solubility : Introducing polar groups (e.g., -OH, -COOH) on the phenyl ring improves aqueous solubility but may reduce potency.

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Mitigation strategies include:

  • Standardized protocols : Use consistent ATP levels (1 mM) and buffer systems.
  • Counter-screening : Test against off-target kinases to rule out false positives.
  • Data normalization : Report activity relative to a positive control (e.g., staurosporine) .

Data Contradiction Analysis

Q. Why do yields vary across synthetic methods for triazolopyridazine derivatives?

Disparities in yields (e.g., 50–73%) stem from:

  • Oxidant efficiency : NaOCl outperforms harsher reagents like DDQ in minimizing side reactions.
  • Intermediate stability : Hydrazine derivatives prone to oxidation require inert atmospheres.
  • Purification methods : Column chromatography vs. recrystallization impacts recovery rates .

Methodological Recommendations

  • Synthetic Protocol : Prioritize NaOCl/ethanol for scalability and sustainability .
  • Characterization : Combine NMR, HRMS, and HPLC-UV for rigorous quality control.
  • Biological Assays : Validate kinase inhibition using orthogonal methods (e.g., Western blotting).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.